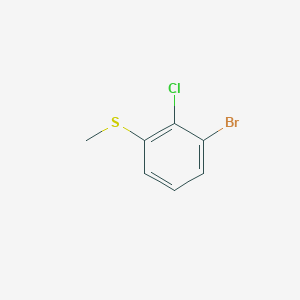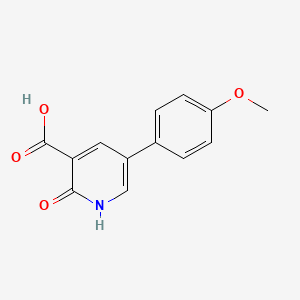
1-Ethoxy-1-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1-heptene is an organic compound with the molecular formula C9H18O. It is an ether derivative of heptene, characterized by the presence of an ethoxy group attached to the first carbon of the heptene chain. This compound is used in various chemical reactions and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-heptene can be synthesized through several methods. One common approach involves the reaction of heptene with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process involves the careful control of temperature, pressure, and catalyst concentration to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-1-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into heptane and ethanol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane, ethanol.
Substitution: Various halogenated heptenes.
Aplicaciones Científicas De Investigación
1-Ethoxy-1-heptene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Research into its potential as a drug intermediate is ongoing.
Industry: It is employed in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-ethoxy-1-heptene exerts its effects involves the interaction of its ethoxy group with various molecular targets. In oxidation reactions, the ethoxy group is typically the site of initial attack by oxidizing agents, leading to the formation of intermediate compounds that further react to form the final products.
Comparación Con Compuestos Similares
1-Methoxy-1-heptene: Similar in structure but with a methoxy group instead of an ethoxy group.
1-Butoxy-1-heptene: Contains a butoxy group, leading to different reactivity and applications.
Uniqueness: 1-Ethoxy-1-heptene is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and industrial applications. Its ethoxy group provides a distinct reactivity profile compared to other alkoxy derivatives.
Propiedades
IUPAC Name |
(E)-1-ethoxyhept-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9-10-4-2/h8-9H,3-7H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTIAHWPSZKYHU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)













